2-(Styrylsulfonyl)acetic acid

Description

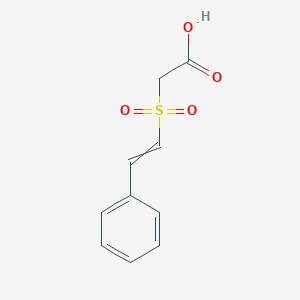

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOXFTGMNJJABC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Styrylsulfonyl Acetic Acid and Its Derivatives

Direct Synthetic Routes to 2-(Styrylsulfonyl)acetic Acid

Direct routes focus on the modification of a precursor that already contains the styryl (phenylethenyl) framework. The key transformation is typically the oxidation of a sulfur-containing functional group to the sulfone level.

A common and straightforward strategy for synthesizing this compound involves the oxidation of its thioether analogue, styrylthioacetic acid. This method leverages the relative ease of forming thioether linkages, followed by a robust oxidation step.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. A widely used method employs hydrogen peroxide, often in an acidic medium like glacial acetic acid, to ensure an effective reaction. nih.gov The reaction proceeds by converting the styrylthioacetic acid precursor to the corresponding sulfone, this compound. nih.gov

The general mechanism involves the nucleophilic sulfur atom of the thioether attacking the peroxide, leading to the formation of a sulfoxide (B87167) intermediate. This sulfoxide can then undergo a second oxidation step to yield the final sulfone. Glacial acetic acid can act as a catalyst and solvent, facilitating the oxidation process. nih.gov

Table 1: Overview of Peroxide-Mediated Oxidation

| Starting Material | Key Reagents | Solvent | Product |

| Styrylthioacetic Acid | 30% Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | This compound |

The geometry of the styryl group's double bond ((E)- or (Z)-isomer) is an important stereochemical consideration. Typically, the oxidation of a thioether to a sulfone does not alter the configuration of adjacent double bonds. Therefore, the stereochemistry of the final this compound product is directly dependent on the stereochemistry of the styrylthioacetic acid precursor. To synthesize the (Z)-isomer of the target compound via this method, one would need to start with (Z)-styrylthioacetic acid.

While the oxidation step itself is not the primary point of stereochemical control for the double bond, separate synthetic strategies exist that are specifically designed to produce vinyl sulfones with a defined geometry. For instance, certain metal-catalyzed additions of sulfonyl chlorides to alkynes can yield (Z)-vinyl sulfones with high stereoselectivity. researchgate.net

Condensation-Based Syntheses for Arylsulfonylacetic Acids

Condensation reactions provide an alternative and versatile approach to arylsulfonylacetic acids, including the styryl variant. These methods involve the formation of the S-CH₂ bond through nucleophilic substitution.

A direct method for constructing the arylsulfonylacetic acid framework is the reaction of a sodium aryl sulfinate with a haloacetic acid, such as chloroacetic acid. Sodium sulfinates are valuable and versatile building blocks in the synthesis of organosulfur compounds, particularly for the formation of sulfones through S-C bond construction. nih.govresearchgate.net

In this approach, the sulfinate anion acts as a nucleophile, displacing the chloride ion from chloroacetic acid in an SN2 reaction. To synthesize this compound specifically, sodium styrylsulfinate would be the required starting material. This method is advantageous due to the accessibility of sulfinate salts, which can be prepared by the reduction of the corresponding sulfonyl chlorides. nih.gov

Table 2: Condensation of Sodium Aryl Sulfinate

| Substrate 1 | Substrate 2 | Reaction Type | Product |

| Sodium Aryl Sulfinate | Chloroacetic Acid | Nucleophilic Substitution | Arylsulfonylacetic Acid |

This two-step methodology first involves the synthesis of an arylthioacetic acid intermediate, which is then oxidized to the final arylsulfonylacetic acid. The initial step is a condensation reaction between a sodium arylthiolate (a thiophenoxide derivative) and chloroacetic acid. journament.com This reaction, analogous to the Williamson ether synthesis, forms the C-S bond and yields the arylthioacetic acid.

The second step is the oxidation of the resulting thioether to a sulfone. This is the same transformation described in section 2.1.1.1, commonly achieved using an oxidizing agent like hydrogen peroxide in glacial acetic acid. nih.gov This route offers flexibility as a wide variety of arylthiols are commercially available or readily synthesized.

Related Synthesis of Benzylsulfonyl Acetic Acid Analogs

The synthesis of benzylsulfonyl acetic acid is a key process for obtaining precursors and analogs related to this compound. The core of this synthesis involves the formation of a benzylthioacetic acid intermediate, which is subsequently oxidized to the desired sulfone. Two common pathways to the thioether intermediate are explored below.

This synthetic route commences with the condensation of benzyl (B1604629) chloride and sodium thioglycollate. In this nucleophilic substitution reaction, the thiolate anion of sodium thioglycollate acts as the nucleophile, displacing the chloride ion from benzyl chloride. This step yields the intermediate S-benzylthioglycolic acid.

The subsequent and final step is the oxidation of the sulfide (B99878) group in S-benzylthioglycolic acid to a sulfone. This transformation requires a strong oxidizing agent. Common reagents used for this type of oxidation include hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate. The oxidation converts the thioether linkage into a sulfonyl group, completing the synthesis of benzylsulfonyl acetic acid.

An alternative, convergent approach involves the reaction between sodium benzylthiolate (also known as sodium benzylmercaptide) and a salt of chloroacetic acid, such as sodium chloroacetate (B1199739). Here, the benzylthiolate anion serves as the nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride. This reaction also forms the S-benzylthioglycolic acid intermediate.

Preparation of Esters of this compound

Esters of this compound are important derivatives. Their synthesis can be achieved through traditional esterification of the parent carboxylic acid or via novel, more complex synthetic routes.

The direct esterification of the carboxylic acid group in this compound is a standard and widely used method. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. epa.govrsc.org

Typically, a mineral acid like concentrated sulfuric acid or dry hydrogen chloride gas is used to catalyze the reaction. epa.gov The mixture is heated to drive the reaction, which is a reversible equilibrium, towards the formation of the ester. epa.gov To improve the yield, the water formed during the reaction is often removed, or a large excess of the alcohol reactant is used. This method is versatile and can be used with a variety of simple alcohols to produce the corresponding esters. epa.gov

Table 1: Common Conditions for Fischer-Speier Esterification

| Parameter | Condition |

|---|---|

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Concentrated H₂SO₄, HCl (gas) |

| Temperature | Typically heated (reflux) |

| Key Principle | Equilibrium driven by removal of water or excess alcohol |

Recent research has focused on developing new, reliable synthetic pathways to the esters of (E)-2-(styrylsulfonyl)acetic acid to overcome limitations of previous methods. These novel routes often provide better control over stereochemistry and may proceed under milder conditions.

A notable novel synthesis utilizes a phosphorylmethylsulfanyl acetate (B1210297) intermediate to construct the (E)-2-(styrylsulfonyl)acetic acid ester backbone. This multi-step process offers a reliable alternative to earlier synthetic strategies.

The synthesis begins with the reaction of an appropriate sulfanylacetate, such as methyl sulfanylacetate, with diethyl (chloromethyl)phosphonate in the presence of a base like potassium carbonate. This reaction forms a key intermediate, methyl {[(diethoxyphosphoryl)methyl]sulfanyl}acetate. This intermediate is then oxidized, for example using m-chloroperoxybenzoic acid (m-CPBA), to convert the sulfide to a sulfone, yielding methyl {[(diethoxyphosphoryl)methyl]sulfonyl}acetate.

The final step is a Horner-Wadsworth-Emmons type reaction. The phosphonate-containing intermediate is reacted with benzaldehyde (B42025) in the presence of a base, such as triethylamine, and a salt like lithium bromide. This reaction forms the carbon-carbon double bond with high (E)-stereoselectivity, affording the desired methyl (E)-2-(styrylsulfonyl)acetate. An analogous procedure using ethyl sulfanylacetate can be employed to produce the corresponding ethyl ester.

Table 2: Yields for the Synthesis of (E)-2-(Styrylsulfonyl)acetate Esters

| Compound | Starting Materials | Yield |

|---|---|---|

| Methyl {[(diethoxyphosphoryl)methyl]sulfanyl}acetate | Methyl sulfanylacetate, Diethyl (chloromethyl)phosphonate | 62% |

| Methyl (E)-2-(Styrylsulfonyl)acetate | Methyl {[(diethoxyphosphoryl)methyl]sulfonyl}acetate, Benzaldehyde | 41% |

Novel Routes to (E)-2-(Styrylsulfonyl)acetic Acid Esters

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring alternative reaction conditions, employing efficient catalytic systems, and utilizing innovative process technologies to enhance sustainability.

The development of environmentally benign synthetic procedures for this compound and its derivatives can be guided by advancements in the synthesis of styryl dyes and other sulfone-containing compounds. researchgate.net A key aspect of green synthesis is the minimization of waste and the use of less hazardous solvents.

Traditional synthetic methods often rely on volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. Research into the synthesis of styryl derivatives has demonstrated the feasibility of conducting reactions under solvent-free conditions or by using microwave irradiation, which can reduce reaction times and energy consumption. researchgate.net For instance, the condensation of heterocyclic methyl compounds with aromatic aldehydes to form styryl dyes has been successfully performed in the absence of a solvent. researchgate.net

Another approach to developing greener syntheses is the use of alternative, more environmentally friendly solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of some sulfur-containing heterocyclic compounds has been achieved in aqueous media, showcasing the potential for developing water-based routes to sulfonylacetic acids. mdpi.com

Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are central to green synthesis. Catalyst- and additive-free reactions for synthesizing allylic sulfones by reacting electron-rich aryl-1,3-dienes with sulfinic acids represent a highly atom-economical and environmentally benign approach that could be adapted for styrylsulfonyl derivatives. doaj.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Related Sulfone Compounds

| Feature | Conventional Synthesis | Green Synthesis Approach | Potential Application to this compound |

| Solvent | Often uses volatile organic compounds (VOCs) | Solvent-free, water, or other green solvents researchgate.netmdpi.com | Utilizing water or solvent-free conditions for the reaction of a styryl precursor with a sulfonylacetic acid synthon. |

| Energy | Typically requires prolonged heating | Microwave irradiation to reduce reaction times researchgate.net | Employing microwave-assisted synthesis to accelerate the reaction. |

| Reagents | May use stoichiometric and hazardous reagents | Use of catalysts and readily available, less hazardous starting materials doaj.org | A catalyst- and additive-free approach, potentially reacting a styryl halide with a sulfinate precursor of acetic acid. |

| Byproducts | Can generate significant waste | Aims for high atom economy, producing minimal byproducts doaj.org | Designing a synthetic route that maximizes the incorporation of starting material atoms into the final product. |

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. The application of advanced catalytic systems can significantly enhance the synthesis of this compound by reducing energy requirements, improving yields, and minimizing waste.

For the synthesis of related sulfone compounds, a variety of catalytic systems have been explored. These include metal-free catalysts, which are advantageous as they avoid the environmental and economic issues associated with residual metal contamination in the final product. For example, a dehydrative sulfination of allylic alcohols to provide allylic sulfones proceeds under mild, metal-free conditions, with water as the only byproduct. organic-chemistry.org

The use of recyclable solid acid catalysts also presents a green alternative to traditional homogeneous catalysts. Materials such as sulfonic acid-functionalized mesoporous carbons have shown high catalytic activity and can be easily recovered and reused, reducing waste and operational costs. nih.gov Ionic liquids, particularly Brønsted acidic ionic liquids, have also been employed as recyclable catalysts for the synthesis of various organic compounds, offering good to excellent yields under solvent-free conditions. rsc.orgrsc.org

Photocatalysis represents another promising green approach, utilizing visible light to drive chemical reactions under mild conditions. While not specifically documented for this compound, this technology has been applied to the synthesis of other complex molecules and could potentially be adapted.

Table 2: Examples of Catalytic Systems in the Synthesis of Structurally Related Sulfones

| Catalyst Type | Example | Reaction | Advantages | Reference |

| Metal-Free | Iodine | Functionalization of olefins and alkynes with TosMIC | Environmentally benign, attractive for synthetic and medicinal chemistry. | organic-chemistry.org |

| Solid Acid | Sulfonic acid-functionalized mesoporous carbon | Not specified | Recyclable, greener alternative to corrosive liquid acids. | nih.gov |

| Ionic Liquid | Brønsted acidic pyridinium (B92312) based ionic liquid | Synthesis of coumarin (B35378) derivatives | Recyclable, solvent-free conditions, reduced reaction times. | rsc.org |

| Transition-Metal-Free | Cesium fluoride | Arylsulfonylation of arynes with thiosulfonates | High yields, scalable, avoids expensive catalysts. | organic-chemistry.org |

Continuous-flow chemistry has emerged as a powerful technology for the sustainable production of chemicals, offering significant advantages over traditional batch processing. mdpi.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved product quality, and shorter reaction times. researchgate.net A key benefit of continuous-flow synthesis is the improved safety profile, particularly for highly exothermic reactions or when handling hazardous intermediates. The small reactor volumes minimize the risks associated with thermal runaways. rsc.org

While the continuous-flow synthesis of this compound has not been specifically reported, the successful application of this technology to the production of other sulfones and sulfonyl chlorides demonstrates its potential. rsc.orgfigshare.com For example, a continuous-flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed, achieving a very high space–time yield in a small reactor volume and with a short residence time. rsc.org The production of methyl sulfone has also been demonstrated using microchannel reactors, resulting in high yields and enhanced safety. figshare.com

The integration of continuous-flow systems with automated process controls can further enhance the sustainability and efficiency of chemical manufacturing, making it a highly attractive approach for the industrial-scale production of this compound and its derivatives. mdpi.com

Table 3: Advantages of Continuous-Flow Synthesis for Sustainable Production

| Advantage | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Small reaction volumes minimize the risk of thermal runaway and exposure to hazardous materials. rsc.org | Safer handling of potentially exothermic steps in the sulfonation or oxidation reactions. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivity. researchgate.net | Optimization of reaction conditions to maximize the yield and purity of the final product. |

| Faster Reactions | Excellent heat and mass transfer accelerate reaction rates. researchgate.net | Reduction in overall production time compared to batch processing. |

| Scalability | Production can be scaled up by extending the operation time or by "numbering-up" reactors. | Facilitates a seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Integration with process analytical technology (PAT) allows for real-time monitoring and control. mdpi.com | Ensures consistent product quality and process reliability. |

Reactivity and Mechanistic Insights of 2 Styrylsulfonyl Acetic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of 2-(styrylsulfonyl)acetic acid is a primary site for a variety of chemical transformations, most notably nucleophilic acyl substitutions. These reactions allow for the conversion of the carboxylic acid into a range of important derivatives such as esters and acyl chlorides.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.org The general mechanism involves a two-step process: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

The reactivity of the carboxylic acid derivative is largely dictated by the nature of the leaving group; a better leaving group (i.e., the conjugate base of a stronger acid) enhances the reaction rate. masterorganicchemistry.com For the carboxylic acid itself, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction typically requires activation by an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, or conversion of the -OH group into a better leaving group. libretexts.orguomustansiriyah.edu.iq The general pathway for nucleophilic acyl substitution is illustrated below.

General Mechanism of Nucleophilic Acyl Substitution

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The C=O bond is reformed by eliminating the leaving group.

This sequence allows for the interconversion of various carboxylic acid derivatives. uomustansiriyah.edu.iq

Esterification Mechanisms (e.g., Fischer Esterification)

Fischer-Speier esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. wikipedia.org This reaction is an equilibrium process. organic-chemistry.org To achieve high yields of the ester, the equilibrium can be shifted towards the products by either using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves several key steps: organic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: A molecule of water is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester.

While specific studies on the Fischer esterification of this compound are not prevalent, the general principles apply. For related compounds, such as bile acids, esterification has been successfully carried out using p-toluenesulfonic acid as a catalyst in refluxing ethyl acetate (B1210297). beilstein-journals.org

| Reaction Stage | Description |

| Activation | Protonation of the carboxylic acid's carbonyl group by an acid catalyst. |

| Nucleophilic Addition | Attack of the alcohol on the activated carbonyl carbon. |

| Intermediate Formation | Formation of a tetrahedral intermediate. |

| Water Elimination | Elimination of a water molecule to form the ester. |

| Catalyst Regeneration | Deprotonation to yield the final ester and regenerate the acid catalyst. |

This table provides a generalized summary of the Fischer-Speier esterification process.

Formation of Acyl Chlorides (e.g., via Thionyl Chloride)

Carboxylic acids can be converted to the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂). doubtnut.comdoubtnut.com This transformation is crucial as acyl chlorides are versatile intermediates in organic synthesis. The reaction with thionyl chloride is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. doubtnut.com

The mechanism involves the conversion of the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group. libretexts.org While direct experimental data for this compound is limited, analogous compounds like 2-sulfo-2-(1-pyrryl)acetic acid are known to react with thionyl chloride in ether to form the corresponding acyl chloride. prepchem.com In some cases, a catalyst like dimethylformamide (DMF) is added to facilitate the reaction. prepchem.com

General Reaction for Acyl Chloride Formation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl doubtnut.com

Schmidt Reaction Pathways and Molecular Rearrangements

The Schmidt reaction provides a method to convert carboxylic acids into amines with the loss of one carbon atom (as carbon dioxide). wikipedia.orgaakash.ac.in The reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid, typically sulfuric acid. wikipedia.org

The mechanism for the reaction with a carboxylic acid proceeds through the following steps: wikipedia.orgaakash.ac.inyoutube.com

Acylium Ion Formation: The carboxylic acid is protonated by the strong acid and loses water to form an acylium ion.

Addition of Hydrazoic Acid: The acylium ion reacts with hydrazoic acid.

Rearrangement: The resulting intermediate undergoes a rearrangement where the alkyl group (R) migrates from the carbonyl carbon to the adjacent nitrogen, with the concurrent expulsion of dinitrogen (N₂), a very stable molecule.

Formation of Isocyanate: This rearrangement forms a protonated isocyanate.

Hydrolysis: The isocyanate is then attacked by water.

Decarboxylation: The resulting carbamic acid is unstable and loses carbon dioxide to yield the primary amine.

Although this reaction is well-established for a wide range of carboxylic acids, specific applications to this compound are not widely documented. The use of trimethylsilyl (B98337) azide (B81097) (TMSN₃) can serve as a milder alternative to hydrazoic acid in some Schmidt reactions. beilstein-journals.org

Reactions Involving the Styryl and Sulfonyl Moieties

The presence of the electron-withdrawing sulfonyl group activates the methylene (B1212753) protons (the -CH₂- group), making them acidic. This allows this compound to participate in reactions characteristic of active methylene compounds.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction between an active hydrogen compound and a carbonyl compound (an aldehyde or a ketone), typically catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The reaction is a nucleophilic addition followed by a dehydration, leading to the formation of a C=C double bond. sigmaaldrich.com

The methylene group in this compound is positioned between two electron-withdrawing groups (the sulfonyl group and the carboxyl group), which significantly increases the acidity of its protons. This makes it a suitable substrate for Knoevenagel-type reactions. In a variation known as the Doebner modification, when one of the activating groups is a carboxylic acid, the condensation can be accompanied by decarboxylation, especially when conducted in pyridine (B92270). wikipedia.orgorganic-chemistry.org

Research on structurally similar compounds, such as arylsulfamoylacetic acids, has shown that they undergo Knoevenagel condensation with various aromatic aldehydes in the presence of catalysts like benzylamine (B48309)/acetic acid or piperidine/benzoic acid to yield the corresponding α,β-unsaturated products. nih.gov This provides strong evidence for the expected reactivity of this compound under similar conditions.

Key Features of the Knoevenagel Condensation for Sulfonylacetic Acids

| Feature | Description | Reference |

| Substrate | An active methylene compound (e.g., this compound) and an aldehyde or ketone. | sigmaaldrich.com |

| Catalyst | Typically a weak base like an amine (e.g., piperidine, benzylamine). | wikipedia.orgnih.gov |

| Mechanism | Nucleophilic addition of the enolate from the active methylene compound to the carbonyl, followed by dehydration. | sci-hub.se |

| Product | An α,β-unsaturated compound. | sigmaaldrich.com |

| Doebner Modification | If the active methylene compound contains a carboxylic acid group, the reaction in pyridine can lead to condensation followed by decarboxylation. | organic-chemistry.org |

This table summarizes the principal aspects of the Knoevenagel condensation as it pertains to sulfonylacetic acids.

Cyclization Reactions with Nucleophiles (e.g., Hydrazine (B178648) Hydrate)

The reaction of esters of (E)-2-(styrylsulfonyl)acetic acid with hydrazine hydrate (B1144303) can lead to the formation of six-membered heterocyclic systems in a regioselective manner. thieme-connect.com Specifically, treatment of the methyl ester of (E)-2-(styrylsulfonyl)acetic acid with hydrazine hydrate in refluxing methanol (B129727) yields the six-membered ring product, 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide. thieme-connect.comresearchgate.net This demonstrates a preference for the formation of the thiomorpholine (B91149) derivative over a potential seven-membered ring. The synthesis of various thiomorpholine derivatives has been a subject of interest due to their potential biological activities. jchemrev.com

Previous reports suggested the formation of a seven-membered 1,4,5-thiadiazepane-3-one 1,1-dioxide from the reaction of methyl (E)-2-(styrylsulfonyl)acetate with hydrazine hydrate. thieme-connect.comthieme-connect.com However, a reinvestigation of this reaction showed that the product was, in fact, the six-membered 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide. thieme-connect.comresearchgate.net Interestingly, when the ethyl ester of (E)-2-(styrylsulfonyl)acetic acid was treated with hydrazine hydrate, a separable mixture of both the six-membered thiomorpholine derivative and the seven-membered 6-phenyl-1,4,5-thiadiazepane-3-one 1,1-dioxide was obtained. thieme-connect.comuzhnu.edu.ua The construction of seven-membered rings is a challenging aspect of organic synthesis due to entropic and strain factors. nih.gov

Table 2: Cyclization Products of (E)-2-(Styrylsulfonyl)acetic Acid Esters with Hydrazine Hydrate

| Ester Reactant | Product(s) | Reference |

|---|---|---|

| Methyl (E)-2-(styrylsulfonyl)acetate | 4-Amino-5-phenylthiomorpholine-3-one 1,1-dioxide | thieme-connect.comresearchgate.net |

| Ethyl (E)-2-(styrylsulfonyl)acetate | 4-Amino-5-phenylthiomorpholine-3-one 1,1-dioxide and 6-Phenyl-1,4,5-thiadiazepane-3-one 1,1-dioxide | thieme-connect.comuzhnu.edu.ua |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies are crucial for understanding the mechanisms of chemical reactions. For instance, in the esterification of acetic acid with ethanol, kinetic data can be fitted to pseudo-homogeneous models to determine reaction rate constants and activation energies. researchgate.netresearchgate.net The reaction order can vary depending on the specific conditions and catalysts used. researchgate.net Such studies help in elucidating the step-by-step pathway of a reaction, identifying the rate-determining step, and optimizing reaction conditions for better yields and selectivity. While specific kinetic studies focused solely on this compound are not detailed in the provided context, the principles of kinetic analysis are broadly applicable to understanding its reactivity. doubtnut.comijarsct.co.inoaji.net

Analysis of Proton Transfer Processes and Reactive Intermediates

The reactivity of this compound is significantly influenced by the acidic nature of protons at two key positions: the carboxylic acid proton and the α-carbon protons located between the sulfonyl and carboxyl groups. The transfer of these protons under different reaction conditions gives rise to specific reactive intermediates that dictate the subsequent reaction pathways.

The primary proton transfer event involves the dissociation of the carboxylic acid proton (-COOH), a characteristic reaction of acids. savemyexams.com However, the most crucial aspect for many of its synthetic applications is the acidity of the α-methylene (-CH₂-) protons. The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-) significantly increases the acidity of these protons, facilitating their removal by a base to form a resonance-stabilized carbanion. libretexts.org This carbanion is a key reactive intermediate in several reactions. libretexts.org

This stabilization is achieved through the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This process is fundamental to reactions like the Knoevenagel condensation, where the carbanion acts as a nucleophile. nih.gov

Another significant reaction pathway involves the reaction of this compound esters with nucleophiles like hydrazine hydrate. thieme-connect.com In this process, a series of proton transfers and nucleophilic attacks occur. The reaction is initiated by the nucleophilic attack of hydrazine on the ester carbonyl, followed by intramolecular cyclization. The exact nature of the resulting heterocyclic product—be it a six-membered thiomorpholine or a seven-membered thiadiazepane—is a subject of investigation and depends on the reaction conditions and the specific ester used (methyl vs. ethyl). thieme-connect.comthieme-connect.com This suggests a complex interplay between different nucleophilic centers and electrophilic sites within the molecule, governed by a sequence of proton transfers that form and consume various charged intermediates.

Table 1: Key Protons and Associated Reactive Intermediates

| Proton Location | Type of Proton Transfer | Base/Condition | Reactive Intermediate | Subsequent Reactions |

| Carboxylic Acid (-COOH) | Deprotonation | General bases | Carboxylate anion | Salt formation |

| α-Methylene (-CH₂-) | Deprotonation | Strong or moderate bases | Resonance-stabilized carbanion | Nucleophilic addition (e.g., Knoevenagel condensation) |

| Amine/Hydrazine Adduct | Inter/Intramolecular | Spontaneous/Catalyzed | Charged intermediates | Cyclization, Elimination |

Application of Computational Chemistry and Density Functional Theory (DFT) for Pathway Analysis

While specific, detailed computational studies on the reaction pathways of this compound are not extensively documented in the available literature, the application of computational chemistry, particularly Density Functional Theory (DFT), is a standard and powerful methodology for such analyses. frontiersin.orgresearchgate.net DFT allows for the theoretical investigation of reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental means alone. nih.gov

For this compound, DFT calculations could be employed to elucidate several mechanistic aspects:

Proton Affinity and Acidity: DFT can calculate the proton affinity of the α-carbanion and the pKa of the α-methylene protons, providing a quantitative measure of their acidity. This would help in selecting appropriate bases for reactions involving the carbanion intermediate.

Reaction Energy Profiles: By mapping the potential energy surface for a given reaction, DFT can identify the minimum energy pathway. rsc.org This involves calculating the energies of reactants, products, all potential reactive intermediates (like the carbanion), and, crucially, the transition states that connect them. aps.orgrsc.org For instance, in the reaction with hydrazine, DFT could determine the energy barriers for the formation of the six-membered versus the seven-membered ring, explaining the experimental product distribution. thieme-connect.com

Transition State Geometry: The method allows for the optimization of transition state geometries, revealing the precise arrangement of atoms at the peak of the energy barrier. ccu.edu.tw This information is vital for understanding stereochemical outcomes and the specific interactions (e.g., hydrogen bonding) that stabilize the transition state. researchgate.net

Analysis of Intermediates: The stability and electronic structure of reactive intermediates, such as the resonance-stabilized carbanion, can be thoroughly analyzed. DFT can compute charge distributions and molecular orbitals (e.g., HOMO-LUMO) to explain the intermediate's nucleophilicity and reactivity. mdpi.com

Drawing parallels from DFT studies on similar molecules, such as acetic acid on catalyst surfaces or other cycloaddition reactions, demonstrates the utility of this approach. rsc.orgresearchgate.netdiva-portal.org These studies successfully identify rate-determining steps, rationalize product selectivity, and explain the role of catalysts or solvents in the reaction mechanism. nih.govrsc.org Therefore, applying DFT to the reactions of this compound would provide profound mechanistic insights into its proton transfer processes and the behavior of its reactive intermediates.

Table 2: Potential Applications of DFT in Analyzing this compound Reactivity

| Area of Analysis | Computational Method | Information Obtained | Relevance to Mechanism |

| Acidity Calculation | DFT with solvent model | pKa values, proton affinities | Quantifies the ease of carbanion formation. |

| Reaction Pathway Mapping | Potential Energy Surface (PES) Scan | Energy barriers, reaction energies | Determines the most favorable reaction path and the rate-determining step. |

| Intermediate Stability | Geometry Optimization, Charge Analysis | Energies, charge distribution of intermediates | Explains the stability and reactivity of species like carbanions. |

| Stereoselectivity | Transition State Analysis | Geometries and energies of competing transition states | Predicts and explains the stereochemical outcome of reactions. |

Synthetic Applications and Derivatives Chemistry of 2 Styrylsulfonyl Acetic Acid

2-(Styrylsulfonyl)acetic Acid as a Core Building Block in Organic Synthesis

This compound serves as a fundamental component in the synthesis of complex organic molecules. Its structure, featuring a reactive carboxylic acid group, a styryl moiety, and a sulfonyl group, provides multiple sites for chemical modification and elaboration.

Versatility in the Construction of Complex Molecular Architectures

The presence of both an activated double bond and a carboxylic acid function within the same molecule makes this compound a highly versatile precursor. This dual reactivity allows for its participation in a variety of chemical transformations, leading to the assembly of intricate molecular frameworks. For instance, the styryl group can undergo addition reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups, paving the way for the synthesis of diverse and complex structures. The sulfonyl group, in turn, often imparts specific chemical properties and can influence the stereochemical outcome of reactions.

Strategic Role in Heterocyclic Compound Synthesis

A significant application of this compound and its esters is in the synthesis of heterocyclic compounds. The strategic placement of functional groups allows for intramolecular and intermolecular cyclization reactions to form various ring systems.

Research has demonstrated the utility of this compound derivatives in the creation of sulfone-linked bis-heterocycles. These are molecules containing two different heterocyclic rings connected by a sulfone bridge. For example, novel bis-heterocycles that combine a pyrazoline ring with a thiadiazole, oxadiazole, or triazole ring have been synthesized from (E)-styrylsulfonylacetic acid methyl ester. researchgate.net The synthesis often involves multi-step sequences where different parts of the this compound scaffold are used to construct each heterocyclic ring.

One approach involves preparing an intermediate, 2-(((arylsulfonyl)aminosulfonyl)methyl)-5-[Z-(styrylsulfonyl)methyl]-1,3,4-thiadiazole, from Z-styrylsulfonylacetic acid. arabjchem.org This intermediate then serves as a precursor for creating further complex bis-heterocyclic systems like pyrazolyl and isoxazolyl 1,3,4-thiadiazoles. arabjchem.org The synthesis of the 1,3,4-thiadiazole (B1197879) ring itself can be achieved through the reaction of Z-styrylsulfonylacetic acid with an appropriate hydrazide derivative in the presence of reagents like propylphosphonic anhydride (B1165640) (T3P) and phosphorus pentasulfide. arabjchem.org

The following table summarizes an example of a synthetic intermediate for bis-heterocycles derived from this compound:

| Compound Name | Starting Materials | Key Reagents | Reference |

| N′-(2-((Phenylsulfonyl)aminosulfonyl)acetyl)-2-(styrylsulfonyl)acetohydrazide | Z-styrylsulfonylacetic acid, 2-((Arylsulfonyl)aminosulfonyl)acetohydrazide | HATU, DMF | arabjchem.org |

| 2-(((Arylsulfonyl)aminosulfonyl)methyl)-5-[Z-(styrylsulfonyl)methyl]-1,3,4-thiadiazole | Z-styrylsulfonylacetic acid, 2-((Arylsulfonyl)aminosulfonyl)acetohydrazide | T3P, P₂S₅, TEA | arabjchem.org |

Derivatives of this compound are also employed in the synthesis of thiazoline (B8809763) and imidazole-containing compounds. For instance, E-aroylethenesulfonylacetic acid methyl ester, a related compound, is a key synthon for preparing novel sulfone-linked bis(heterocycles) that feature oxazoline (B21484) or thiazoline rings in combination with a pyrrole (B145914) ring. arkat-usa.org The synthesis of thiazole (B1198619) derivatives can be achieved through various methods, including domino reactions mediated by acetic acid. rsc.orgresearchgate.net

While direct synthesis from this compound is less commonly detailed, its structural motifs are present in precursors for imidazole (B134444) synthesis. The general synthesis of imidazole derivatives often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. iiste.org The versatility of the styryl and acetic acid moieties allows for their incorporation into the building blocks required for such condensations.

Esters of (E)-2-(styrylsulfonyl)acetic acid have been shown to be valuable starting materials for the synthesis of thiomorpholine-1,1-dioxides. In one study, the treatment of methyl (E)-2-(styrylsulfonyl)acetate with hydrazine (B178648) hydrate (B1144303) led to the formation of the six-membered ring system, 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide. thieme-connect.comthieme-connect.com Interestingly, when the ethyl ester was used, a mixture of the six-membered thiomorpholine-1,1-dioxide and a seven-membered 1,4,5-thiadiazepane-3-one 1,1-dioxide was obtained. thieme-connect.comthieme-connect.com This highlights how subtle changes in the starting material can influence the reaction pathway and the resulting heterocyclic scaffold. Additionally, 2,3,5-trisubstituted thiomorpholine-1,1-dioxides can be synthesized through the condensation of alkyl-(Z)-styrylsulfonyl acetates with aromatic aldehydes in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net

The table below outlines the synthesis of thiomorpholine-1,1-dioxide derivatives from esters of this compound.

| Starting Material | Reagent | Product(s) | Reference |

| Methyl (E)-2-(styrylsulfonyl)acetate | Hydrazine hydrate | 4-Amino-5-phenylthiomorpholine-3-one 1,1-dioxide | thieme-connect.comthieme-connect.com |

| Ethyl (E)-2-(styrylsulfonyl)acetate | Hydrazine hydrate | 4-Amino-5-phenylthiomorpholine-3-one 1,1-dioxide and 6-Phenyl-1,4,5-thiadiazepan-3-one 1,1-dioxide | thieme-connect.comthieme-connect.com |

| Alkyl-(Z)-styrylsulfonyl acetates | Aromatic aldehydes, Ammonium acetate | 2,3,5-Trisubstituted thiomorpholine-1,1-dioxides | researchgate.net |

Precursor in the Synthesis of Unsymmetrical Bis(styryl)sulfones

(Z)-Styrylsulfonylacetic acid is a key precursor for the synthesis of unsymmetrical (Z),(E)-bis(styryl)sulfones. google.com This transformation is typically achieved by reacting (Z)-styrylsulfonylacetic acid with an appropriate aromatic aldehyde (araldehyde) in the presence of benzylamine (B48309) and glacial acetic acid. google.com This condensation reaction extends the conjugated system and results in the formation of a new styryl group with a different substitution pattern, leading to an unsymmetrical final product. These compounds are of interest due to their potential biological activities. google.com

Functionalization and Derivatization Strategies of this compound

The unique structural framework of this compound, featuring a reactive carboxylic acid group, an activated methylene (B1212753), and two aromatic rings, provides multiple sites for chemical modification. These characteristics allow for extensive functionalization and derivatization, enabling the synthesis of a diverse library of analogs for various research applications.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be achieved by employing substituted starting materials or by direct modification of the parent compound. The core of this structure is the (arylsulfonyl)acetic acid moiety. The general preparation of (arylsulfonyl)acetic acids often begins with the corresponding sodium salt of a substituted benzenesulfonic acid. lookchem.com

Strategies for creating analogs often focus on introducing substituents to the aryl ring attached to the sulfonyl group. For instance, [(4-Methylphenyl)sulfonyl]acetic acid has been synthesized using the sodium salt of 4-methylbenzenesulfonic acid. lookchem.com This approach can be extrapolated to create a variety of analogs with different substituents on the phenylsulfonyl portion of the molecule.

Further derivatization can be achieved through reactions involving the active methylene group adjacent to the sulfonyl and carboxyl groups. For example, 2-alkyl-2-(arylsulfonyl) acetates can undergo conjugate addition to α,β-unsaturated compounds under phase-transfer catalysis (PTC) conditions. sioc-journal.cn This reaction allows for the introduction of a wide range of functional groups, leading to the formation of compounds like 2-alkyl-2-(arylsulfonyl) pentanedioic acid diesters and 2-alkyl-2-(arylsulfonyl)-4-cyanobutanoates. sioc-journal.cn Although these examples start from an acetate, similar principles can be applied to derivatives of this compound.

Another synthetic route for creating analogs involves condensation reactions. The Knoevenagel condensation of arylsulfonylacetates with phthalic anhydride, for instance, yields 2-(arylsulfonyl)indane-1,3-diones. researchgate.net This demonstrates how the core (arylsulfonyl)acetic acid structure can be used as a building block for more complex, fused-ring systems.

Table 1: Examples of Synthesized Analogs Based on (Arylsulfonyl)acetic Acid Scaffolds

| Base Scaffold | Reaction Type | Reactants | Resulting Analog Class | Reference |

|---|---|---|---|---|

| (Arylsulfonyl)acetic acids | Vilsmeier-Haack type | Phosphorus oxychloride, DMF | 2-(Arylsulfonyl)vinamidinium salts | lookchem.com |

| 2-Alkyl-2-(arylsulfonyl) acetates | Conjugate Addition (Michael) | α,β-Unsaturated esters, nitriles, ketones | 2,2-Disubstituted 1,5-difunctional compounds | sioc-journal.cn |

| Arylsulfonylacetates | Knoevenagel Condensation | Phthalic anhydride | 2-(Arylsulfonyl)indane-1,3-diones | researchgate.net |

| Arylsulfonyl acetic acid methyl ester | Amidation/Cyclization | 2-Aminoethanol, Thionyl chloride, NaH | 2-Arylsulfonylmethyl-oxazolines | niscpr.res.in |

Structural Modifications of the Aryl and Styryl Moieties

Systematic structural modifications of the aryl and styryl rings of related sulfonamides have been explored to establish structure-activity relationships, providing a blueprint for modifying this compound. Research on (E)-N-aryl-2-arylethenesulfonamides demonstrates the impact of substituent placement on the biological activity of these classes of compounds. nih.gov

Key findings indicate that the substitution pattern on the styryl aromatic ring is critical. The introduction of multiple methoxy (B1213986) groups significantly influences potency. For example, while 2,4-dimethoxy and 2,6-dimethoxy substitutions moderately enhance cytotoxic potency in the sulfonamide series, a 2,4,6-trimethoxy substitution pattern leads to a substantial increase in activity. nih.gov Conversely, shifting these groups to a 3,4,5-trimethoxy arrangement results in a loss of activity, highlighting the spatial importance of the substituents on the styryl ring. nih.gov

Modifications to the aryl ring of the arylsulfamyl group also play a crucial role. In the studied sulfonamide series, a combination of a 3-amino and a 4-methoxy group on this ring produced the most active compound. nih.gov Any deviation from this specific substitution pattern led to a decrease or complete loss of cytotoxicity. nih.gov These findings suggest that for this compound, analogous substitutions on the phenylsulfonyl ring could be a promising strategy for tuning its properties.

Table 2: Impact of Substituents on Aryl and Styryl Moieties in Related Ethenesulfonamides

| Modified Moiety | Substituent(s) | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Styryl Ring | -OCH₃ (x2) | 2,4- | Moderate enhancement | nih.gov |

| Styryl Ring | -OCH₃ (x2) | 2,6- | Moderate enhancement | nih.gov |

| Styryl Ring | -OCH₃ (x3) | 2,4,6- | Significant enhancement | nih.gov |

| Styryl Ring | -OCH₃ (x3) | 3,4,5- | Loss of activity | nih.gov |

| Aryl Sulfamyl Ring | -NH₂ and -OCH₃ | 3- and 4- | Optimal activity | nih.gov |

Preparation of Hydrazide Derivatives

Hydrazides are a significant class of derivatives due to their utility as synthons for synthesizing various heterocyclic compounds and their wide range of biological activities. mdpi.com The carboxylic acid functionality of this compound is a prime target for conversion into a hydrazide.

The general synthesis of acid hydrazides typically involves a two-step procedure. First, the carboxylic acid is converted into a more reactive derivative, commonly a methyl or ethyl ester. This esterification is often acid-catalyzed. nih.gov In the second step, the resulting ester is treated with hydrazine hydrate (H₂N-NH₂). The reaction mixture is usually refluxed in a solvent like ethanol, leading to the formation of the corresponding acid hydrazide (R-CONHNH₂). nih.gov

This well-established method can be directly applied to this compound. The resulting 2-(styrylsulfonyl)acethydrazide serves as a valuable intermediate. It can be further derivatized to produce hydrazide-hydrazones through condensation with various aldehydes and ketones. mdpi.comuobaghdad.edu.iq This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a solvent like ethanol. mdpi.com This opens a pathway to a large family of derivatives with diverse structural features. The hydrazide itself can also be used as a precursor for synthesizing heterocyclic systems like oxadiazoles (B1248032) and triazoles through cyclization reactions with reagents such as carbon disulfide or potassium thiocyanate. nih.gov

Table 3: General Synthetic Pathway to Hydrazide Derivatives

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 (Esterification) | This compound | Methanol (B129727) or Ethanol, Acid catalyst | Methyl/Ethyl 2-(styrylsulfonyl)acetate | nih.gov |

| 2 (Hydrazinolysis) | Methyl/Ethyl 2-(styrylsulfonyl)acetate | Hydrazine hydrate | 2-(Styrylsulfonyl)acethydrazide | nih.gov |

Spectroscopic Characterization in Research of 2 Styrylsulfonyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(styrylsulfonyl)acetic acid and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy is instrumental in defining the proton framework of this compound derivatives. For instance, in the ¹H NMR spectrum of (E)-(2-(phenylsulfonyl)vinyl)benzene, a derivative, the vinyl protons appear as distinct doublets, with a large coupling constant (J) of approximately 15.4 Hz, which is characteristic of a trans-configuration of the double bond. rsc.org The protons of the phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum. rsc.org The chemical shifts of the protons in the styryl group are influenced by the substituents on the phenyl ring.

Table 1: Representative ¹H NMR Data for (E)-(2-(Phenylsulfonyl)vinyl)benzene in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl H | 7.70 | d | 15.4 |

| Vinyl H | 6.87 | d | 15.4 |

| Aromatic H | 7.98 – 7.94 | m | - |

| Aromatic H | 7.63 | t | 7.4 |

| Aromatic H | 7.59 – 7.53 | m | - |

| Aromatic H | 7.51 – 7.48 | m | - |

| Aromatic H | 7.43 – 7.39 | m | - |

Data sourced from a study on copper(II)-catalyzed three-component reactions. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In derivatives of this compound, the carbon atoms of the carboxyl group, the styryl double bond, and the phenyl rings can be unambiguously identified. For example, in (E)-(2-(phenylsulfonyl)vinyl)benzene, the carbon atoms of the double bond resonate at approximately 142.5 and 127.2 ppm. rsc.org The signals for the aromatic carbons are observed in the range of 127 to 141 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for (E)-(2-(Phenylsulfonyl)vinyl)benzene in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl C | 142.5 |

| Vinyl C | 127.2 |

| Aromatic C | 140.7 |

| Aromatic C | 133.4 |

| Aromatic C | 132.3 |

| Aromatic C | 131.2 |

| Aromatic C | 129.3 |

| Aromatic C | 129.1 |

| Aromatic C | 128.6 |

| Aromatic C | 127.6 |

Data sourced from a study on copper(II)-catalyzed three-component reactions. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. In the context of this compound derivatives, COSY spectra would show correlations between the vinyl protons and any adjacent protons, as well as between protons on the same aromatic ring. ucl.ac.uknih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the known proton assignments. walisongo.ac.idhmdb.canih.gov For example, the signal for a specific vinyl proton would show a cross-peak with the signal of the vinyl carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between a vinyl proton and the carbons of the adjacent phenyl ring, confirming their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, several characteristic absorption bands are expected:

Sulfonyl (SO₂): The sulfonyl group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1350-1300 cm⁻¹, and the symmetric stretch is found around 1160-1120 cm⁻¹.

Carboxyl (COOH): The carboxyl group gives rise to a very broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, due to hydrogen bonding. specac.comlibretexts.org The carbonyl (C=O) stretching vibration is a strong, sharp peak typically observed between 1725 and 1700 cm⁻¹. specac.comlibretexts.org

Carbon-Carbon Double Bond (C=C): The stretching vibration of the C=C double bond in the styryl group usually appears in the region of 1650-1600 cm⁻¹. The out-of-plane bending vibrations of the hydrogens on the double bond can also provide information about its substitution pattern.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Carboxyl (O-H) | Stretch | 3300-2500 (broad) |

| Carboxyl (C=O) | Stretch | 1725-1700 (strong, sharp) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of specific substructures within the molecule. For instance, the fragmentation of this compound would likely involve cleavage of the C-S and S-C bonds, as well as fragmentation of the styryl and acetic acid moieties.

Determination of Molecular Mass and Analysis of Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart. For this compound, high-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), is employed to accurately determine its molecular mass.

The molecular formula of this compound is C₁₀H₁₀O₄S, giving it a calculated molecular weight of approximately 226.25 g/mol . HRMS can confirm this with high precision, typically measuring the mass of the protonated molecule [M+H]⁺. A study on a similar compound, (E)-1-Chloro-3-(styrylsulfonyl)benzene, utilized HRMS (ESI) to identify the [M+H]⁺ ion, demonstrating the utility of this method for sulfonyl-containing molecules. rsc.org

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. While a specific spectrum for this compound is not publicly detailed, a predictable fragmentation pattern can be inferred based on its functional groups: the styryl moiety, the sulfonyl group, and the carboxylic acid.

Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, a loss of 17 mass units) and the loss of the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org The fragmentation of the larger molecule would likely involve these characteristic losses from the parent ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description of Loss | Predicted m/z (for the parent ion) |

| [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid | ~209 |

| [M-COOH]⁺ | Loss of the carboxyl group | ~181 |

| [C₈H₇SO₂]⁺ | Cleavage between the sulfur and the acetic acid methylene (B1212753) group | ~167 |

| [C₈H₇]⁺ | Loss of the sulfonylacetic acid moiety (styryl cation) | ~103 |

| [C₆H₅]⁺ | Loss of the vinyl group from the styryl cation | ~77 |

This table is based on established fragmentation principles for the constituent functional groups.

The analysis begins with the identification of the molecular ion peak. Subsequent fragment ions are identified by their mass-to-charge ratio (m/z), and these smaller pieces help to reconstruct the original molecular puzzle.

Other Advanced Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the molecule's electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, particularly the presence of chromophores. elte.hu A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light. researchgate.net In this compound, the primary chromophore is the styryl group (C₆H₅-CH=CH-), where the phenyl ring is conjugated with the carbon-carbon double bond.

This extended system of π-electrons allows for π → π* electronic transitions, which typically result in strong absorption in the UV region. elte.hu The presence of conjugation significantly shifts the absorption to longer wavelengths compared to non-conjugated systems. kvmwai.edu.in For example, trans-stilbene, which has a similar styryl-type structure, shows a maximum absorption (λmax) at 294 nm. kvmwai.edu.in A second, weaker absorption arising from the n → π* transition of the carbonyl group (C=O) in the carboxylic acid moiety is also expected, though it may be obscured by the much stronger π → π* absorption. elte.hu

The choice of solvent can influence the position and intensity of these absorption bands. vscht.cz Therefore, UV-Vis spectral data is always reported with the solvent used for the measurement.

Table 2: Key Chromophores in this compound and Their Expected UV-Vis Absorption

| Chromophore | Functional Group | Electronic Transition | Expected Absorption Region |

| Styryl Group | C₆H₅-CH=CH- | π → π | Strong absorption, likely in the 250-300 nm range |

| Carbonyl Group | -COOH | n → π | Weak absorption, may be masked by the stronger π → π* band |

This table provides expected values based on the principles of UV-Vis spectroscopy.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique that provides detailed information about a molecule's vibrational modes. It works by detecting the inelastic scattering of monochromatic light from a laser. The resulting Raman spectrum serves as a unique "vibrational fingerprint," allowing for unambiguous identification of the compound.

Table 3: Predicted Characteristic Raman Peaks for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Styryl Group | Aromatic C-H Stretch | 3000 - 3100 |

| Alkene C=C Stretch | 1600 - 1650 | |

| Aromatic Ring Stretch | 1450 - 1600 | |

| Sulfonyl Group | Asymmetric SO₂ Stretch | 1300 - 1350 |

| Symmetric SO₂ Stretch | 1120 - 1160 | |

| Acetic Acid Group | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1680 - 1740 | |

| C-H Bends/Swings | 850 - 950 |

This table compiles expected vibrational frequencies from general spectroscopic data.

The analysis of these distinct peaks allows for the confirmation of the presence of each functional group within the molecule, complementing the data obtained from mass spectrometry and UV-Vis spectroscopy to provide a comprehensive characterization of this compound.

Future Directions and Emerging Research Perspectives

Exploration of Novel and Efficient Synthetic Pathways

The development of new and more efficient methods for the synthesis of 2-(styrylsulfonyl)acetic acid is a primary focus of ongoing research. Traditional methods, while effective, often involve multiple steps and may require harsh reaction conditions. Current research aims to develop more streamlined, atom-economical, and environmentally benign synthetic routes.

One established method for preparing related (E)-styryl benzyl (B1604629) sulfones involves the Knoevenagel condensation of sulfonylacetic acids with aromatic aldehydes in the presence of a catalyst like benzylamine (B48309) in acetic acid, which is then refluxed. google.com A similar principle is applied to the synthesis of (E)-2-(styrylsulfonyl)acetic acid esters. thieme-connect.com For instance, the condensation of sodium aryl sulfinate with chloroacetic acid can produce the precursor arylsulfonyl acetic acids. google.com

Future strategies are likely to explore one-pot procedures and flow chemistry to improve efficiency and safety. chemrxiv.org For example, a one-pot synthesis for related 1,3,4-thiadiazole (B1197879) derivatives has been demonstrated using Z-styrylsulfonylacetic acid as a starting material. arabjchem.org The development of novel catalytic systems, potentially using earth-abundant metals or organocatalysts, is another promising direction to improve the sustainability of the synthesis. tubitak.gov.trrsc.org Furthermore, electrochemical methods for the synthesis of C-sulfonyl compounds are emerging as a green and efficient alternative, which could potentially be adapted for this compound synthesis. sioc-journal.cndaneshyari.com

A comparison of existing and potential synthetic approaches is summarized below:

| Synthetic Method | Precursors | Key Features | Potential Advantages |

| Knoevenagel Condensation | Arylsulfonyl acetic acid, Aromatic aldehyde | Base-catalyzed condensation | Well-established, good for (E)-isomer synthesis google.com |

| Thiol-based Synthesis | Sodium arylthiolate, Chloroacetic acid | Oxidation of the resulting thioacetic acid | Alternative route to arylsulfonyl acetic acid precursor google.com |

| One-Pot Multicomponent Reactions | 2-((Arylsulfonyl)aminosulfonyl)acetohydrazide, Z-styrylsulfonylacetic acid | Formation of complex heterocycles | Increased molecular complexity in a single step arabjchem.org |

| Flow Chemistry | N/A | Continuous processing | Improved safety, scalability, and yield chemrxiv.org |

| Electrochemical Synthesis | Sodium sulfinates, Alkenes | Green, mild reaction conditions | Avoids harsh reagents, potential for high efficiency sioc-journal.cndaneshyari.com |

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure forms of this compound and its derivatives is a significant challenge and a key area for future research. Since many bioactive molecules are chiral, the ability to control the stereochemistry during synthesis is crucial for applications in medicinal chemistry. wikipedia.orglibretexts.org Asymmetric synthesis, which favors the formation of a specific enantiomer, is a cornerstone of modern organic chemistry. wikipedia.orguwindsor.ca

Currently, there is a lack of established methods for the direct asymmetric synthesis of this compound. Future research will likely focus on the development of chiral catalysts, including metal complexes and organocatalysts, to induce enantioselectivity. wikipedia.orglibretexts.org Strategies that have been successful for other sulfonyl compounds or carboxylic acids could be adapted. For instance, chiral auxiliaries attached to the acetic acid moiety could direct the stereochemical outcome of the styryl group formation, followed by subsequent removal of the auxiliary. libretexts.org

Another promising approach is the use of chiral phase-transfer catalysts or chiral ligands in metal-catalyzed reactions. vulcanchem.commdpi.com The development of biocatalytic methods, using enzymes to perform stereoselective transformations, also represents a green and highly specific alternative.

Potential strategies for asymmetric synthesis are outlined below:

| Asymmetric Strategy | Description | Key Components | Anticipated Outcome |

| Chiral Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. libretexts.org | Chiral metal complexes (e.g., with Ru, Rh, Ni), Chiral organocatalysts (e.g., proline derivatives) wikipedia.orgvulcanchem.com | Enantiomerically enriched this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective reaction. libretexts.org | Evans auxiliaries, etc. | Diastereoselective synthesis, followed by removal of the auxiliary to yield the enantiopure product |

| Biocatalysis | Use of enzymes to catalyze the reaction with high stereospecificity. | Hydrolases, Oxidoreductases | Highly enantioselective synthesis under mild conditions |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Chiral resolving agents, Enzymes | Separation of enantiomers from a racemic mixture |

Advanced Mechanistic Studies Utilizing State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing existing methods and designing new transformations. Advanced experimental and computational techniques are being increasingly employed to elucidate complex reaction pathways.

Combined experimental and computational studies, particularly using Density Functional Theory (DFT), have proven effective in understanding the mechanisms of copper-catalyzed reactions involving sulfonyl azides and alkynes. capes.gov.brnih.govresearchgate.net These studies have identified key intermediates, such as N-sulfonyl triazolyl copper and ketenimine species, and have helped to explain product distributions. nih.govresearchgate.net Similar integrated approaches could be applied to the synthesis of this compound to map out the reaction energy profiles, identify transition states, and understand the role of catalysts and reaction conditions.

State-of-the-art techniques for mechanistic investigation include:

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can monitor the reaction in real-time to identify and characterize transient intermediates.

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining step and the influence of reactant and catalyst concentrations on the reaction rate. nih.gov

Computational Chemistry: DFT and other computational methods can model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, providing insights that are often difficult to obtain experimentally. mdpi.comnih.gov

Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the path of atoms throughout the reaction, confirming proposed mechanisms.

By applying these techniques, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of reactions involving this compound.

Expansion of Synthetic Utility Across Diverse Fields of Chemical Research

The unique structural features of this compound, combining a styryl, a sulfonyl, and a carboxylic acid group, make it a versatile building block for the synthesis of a wide range of more complex molecules. Its synthetic utility is being explored in various fields, from medicinal chemistry to materials science.

In medicinal chemistry, styryl sulfone derivatives have shown promise as anticancer agents. google.comacs.org The this compound scaffold can be used to synthesize libraries of novel compounds for biological screening. For example, it can be condensed with various amines or alcohols to create amides and esters with diverse substituents, or used in multicomponent reactions to build complex heterocyclic systems. arabjchem.orgnih.gov

In materials science, sulfonic acid-functionalized materials are widely used as solid acid catalysts. nih.govmdpi.com The incorporation of the this compound moiety into polymers or onto solid supports could lead to new materials with unique catalytic or optical properties. The conjugated styryl system suggests potential applications in the development of organic electronic materials.

The expansion of its synthetic utility can be categorized as follows:

| Field of Research | Potential Application of this compound | Example of Derived Compounds |

| Medicinal Chemistry | As a scaffold for the synthesis of bioactive molecules. | Novel (E)-styrylbenzylsulfones, complex heterocycles, sulfonamide derivatives arabjchem.orgacs.orgnih.gov |

| Heterogeneous Catalysis | As a monomer for creating sulfonic acid-functionalized polymers or supported catalysts. mdpi.com | Poly(styrylsulfonylacetic acid), silica-supported catalysts nih.gov |

| Materials Science | Development of functional organic materials. | Conjugated polymers, photoresponsive materials |

| Organic Synthesis | As a versatile building block for complex molecule synthesis. | Precursor for bis(styryl) sulfones, building block in cycloaddition reactions google.com |

The continued exploration of the reactivity of this compound will undoubtedly uncover new transformations and applications, solidifying its role as a valuable compound in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing sulfonated acetic acid derivatives like 2-(Styrylsulfonyl)acetic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sulfonation or sulfonyl group introduction via nucleophilic substitution or condensation reactions. For example:

- Stepwise functionalization : Introduce the styryl group first, followed by sulfonation using agents like sulfonic acid derivatives under controlled temperatures (40–60°C) to avoid over-sulfonation .

- Purification : Use recrystallization or column chromatography to isolate the product, as described in protocols for structurally similar sulfonated phenylacetic acids .

- Key conditions : Monitor pH (neutral to slightly acidic), reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive moieties .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and a Bruker APEX-II diffractometer .

- Structure solution : Employ SHELXS-97 for phase determination and SHELXL-97 for refinement, ensuring R-factor convergence below 0.05 .

- Visualization : Generate ORTEP-3 diagrams to analyze bond angles, torsion angles, and hydrogen-bonding networks (e.g., centrosymmetric dimers common in carboxylic acids) .

Q. What safety protocols are critical when handling sulfonated acetic acid derivatives in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from sulfonic acid vapors .

- Waste disposal : Neutralize acidic by-products before disposal, following institutional guidelines for sulfonate-containing compounds .

Advanced Research Questions

Q. How can researchers address challenges related to by-product formation during the sulfonation step in synthesizing this compound?

- Methodological Answer :

- By-product minimization : Optimize stoichiometry (e.g., 1.1:1 molar ratio of sulfonating agent to substrate) and use dropwise addition to control exothermic reactions .

- Analytical monitoring : Employ HPLC-MS to detect intermediates and adjust reaction time dynamically. For example, terminate the reaction when by-products exceed 5% .

- Case study : In analogous brominated phenylacetic acid synthesis, reducing reaction temperature from 25°C to 0°C decreased dibrominated by-products by 30% .

Q. What analytical approaches resolve discrepancies between theoretical and experimental NMR spectra of sulfonated acetic acid derivatives?

- Methodological Answer :

- Spectral assignment : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For styrylsulfonyl groups, δ 7.2–7.8 ppm (aromatic protons) and δ 3.5–4.0 ppm (sulfonyl-adjacent CH₂) are diagnostic .

- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G* level) to identify misassignments .

- Error analysis : Re-examine sample purity via melting point or HPLC; impurities >2% can distort integration ratios .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonation efficiency. In similar syntheses, ZnCl₂ increased yields by 15–20% .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group solubility but may require post-reaction dialysis for product isolation .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst concentration. For example, a central composite design reduced reaction time from 24 to 8 hours while maintaining 85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||